4-Cyclohepta-2,4,6-trienyl-phenol

Lipophilicity Physicochemical profiling ADME prediction

4-Cyclohepta-2,4,6-trienyl-phenol (CAS 91902-42-0) is a synthetic para-substituted phenol derivative bearing a non-benzenoid cyclohepta-2,4,6-trienyl (tropylidene) ring at the 4-position. With molecular formula C₁₃H₁₂O and molecular weight 184.23 g·mol⁻¹, it bridges the structural gap between simple phenols and troponoid natural products.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 91902-42-0
Cat. No. B14368625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohepta-2,4,6-trienyl-phenol
CAS91902-42-0
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=CC(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H12O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1-11,14H
InChIKeyADJMYENFFLWKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohepta-2,4,6-trienyl-phenol (CAS 91902-42-0): Structural Identity and Physicochemical Baseline for Sourcing Decisions


4-Cyclohepta-2,4,6-trienyl-phenol (CAS 91902-42-0) is a synthetic para-substituted phenol derivative bearing a non-benzenoid cyclohepta-2,4,6-trienyl (tropylidene) ring at the 4-position [1]. With molecular formula C₁₃H₁₂O and molecular weight 184.23 g·mol⁻¹, it bridges the structural gap between simple phenols and troponoid natural products. Its computed logP (XLogP3 = 3.8) and topological polar surface area (TPSA = 20.2 Ų) define a distinct physicochemical profile with implications for membrane permeability and solubility relative to its closest structural analogs [1].

Chromatographic Probe Intermediate lipophilicity suitable for reverse-phase HPLC calibration and retention time correlation
GC‑MS Identity Standard Diagnostic fragmentation pattern enables unambiguous isomer discrimination in mixtures
CNS Drug‑Like Reference Favorable TPSA/logP combination for blood‑brain barrier penetration model validation

Why 4-Cyclohepta-2,4,6-trienyl-phenol Cannot Be Replaced by Common Analogs: The Physicochemical and Spectral Identity Argument


This compound occupies a unique physicochemical niche among C₁₂–C₁₃ phenolic analogs. Its cycloheptatrienyl ring imparts an intermediate lipophilicity (XLogP3 = 3.8) that falls between 4-cyclohexylphenol (4.2) and 4-phenylphenol (3.2), and substantially above tropolone (0.5) [1][2]. The extended conjugated π-system—absent in saturated or benzyl-bridged analogs—generates a distinct GC-MS fragmentation fingerprint (m/z 184 [M⁺], 165, 183) that serves as an unambiguous identity marker for quality control [3]. Substitution by a non-conjugated or differently substituted analog would alter both the lipophilicity-driven partitioning behavior and the spectral detection window, undermining reproducibility in any application where these properties are design-critical.

Lipophilicity profile mismatch
Saturated or benzyl‑bridged analogs lack the intermediate cycloheptatrienyl logP, potentially shifting chromatographic retention and membrane‑distribution predictions.
GC‑MS fingerprint absent
Non‑conjugated analogs do not reproduce the diagnostic m/z 184, 165, 183 pattern, removing the unambiguous identity confirmation tool.
Photoreactive handle missing
Common phenolic replacements without the conjugated triene system cannot support photochemical or photoaffinity labeling workflows.

Quantitative Differentiation of 4-Cyclohepta-2,4,6-trienyl-phenol Against Closest Structural Analogs


Lipophilicity (XLogP3) as a Determinant of Membrane Partitioning and Chromatographic Retention

The computed partition coefficient (XLogP3) of 4-cyclohepta-2,4,6-trienyl-phenol (3.8) is intermediate between the saturated analog 4-cyclohexylphenol (4.2) and the aromatic analog 4-phenylphenol (3.2), and substantially higher than phenol (1.5) [1][2]. This ~0.6 log-unit difference from 4-phenylphenol corresponds to an approximately 4-fold difference in predicted octanol-water partition coefficient, which is significant for extraction, chromatographic method development, and biological membrane crossing predictions.

Lipophilicity (XLogP3)
Computed
XLogP3 = 3.8 Δ +0.6 vs. 4‑phenylphenol
Supports retention‑time correlation and membrane permeability modeling
Computed by PubChem XLogP3; confirm with experimental logD
Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiate CNS Penetration Potential

4-Cyclohepta-2,4,6-trienyl-phenol possesses a TPSA of 20.2 Ų with 1 hydrogen bond donor (HBD) and 1 hydrogen bond acceptor (HBA), identical to the HBD/HBA count of 4-phenylphenol (TPSA = 20.2 Ų) but with a substantially higher logP (3.8 vs. 3.2) [1][2]. In contrast, tropolone has a TPSA of 37.3 Ų with 1 HBD and 2 HBA, placing it above the typical CNS drug-like threshold (TPSA < 60–70 Ų is favorable, but higher HBA count can reduce passive BBB penetration) [3].

TPSA & H‑bond Profile
Computed
TPSA 20.2 Ų, HBD/HBA 1/1 vs. tropolone TPSA 37.3 Ų, HBA 2
Favorable CNS drug‑like space; aids in silico BBB model validation
Class‑level CNS criteria (TPSA
GC‑MS Fragmentation
Reported (NIST)
m/z 184 [M⁺], 165, 183 (diagnostic pattern)
Unique fingerprint for isomer discrimination vs. 4‑benzylphenol
NIST library entry; verify with in‑house reference standard
UV‑Vis & Photochemistry
Class‑level inference
Predicted extended conjugation; potential photocycloaddition reactivity
Photoreactive handle for labeling studies; data to verify
No experimental λ_max located for target; class‑level photochemistry
Ligand Precursor
Class‑level inference
Unsubstituted phenol may offer distinct coordination geometry vs. dimethyl analog
Exploratory organometallic scaffold; supports ligand design screening
Based on Mo‑cycloheptatrienyl‑phenolate literature; no direct data
CNS drug design Blood-brain barrier Physicochemical filtering

GC-MS Diagnostic Fragmentation Pattern as a Unique Identity Fingerprint

The NIST GC-MS library entry (NIST Number 287495) for 4-cyclohepta-2,4,6-trienyl-phenol shows a molecular ion peak at m/z 184 [M⁺], with prominent fragment ions at m/z 165 (loss of OH + H₂?) and m/z 183 [M-H]⁺ [1]. This fragmentation pattern is diagnostic and distinct from the structurally isomeric 4-benzylphenol (also C₁₃H₁₂O, MW 184.23), which exhibits a different dominant fragmentation pathway due to the benzyl CH₂ bridge [2].

GC‑MS Fragmentation
Reported (NIST)
m/z 184 [M⁺], 165, 183 (diagnostic pattern)
Unique fingerprint for isomer discrimination vs. 4‑benzylphenol
NIST library entry; verify with in‑house reference standard
Analytical chemistry Quality control Mass spectrometry

Conjugated Diene/Triene System Enables Distinct UV-Vis Absorption and Potential Photochemical Reactivity

The cycloheptatriene ring in 4-cyclohepta-2,4,6-trienyl-phenol bears three conjugated double bonds, forming a non-benzenoid aromatic system with electronic transitions distinct from the benzene ring of 4-phenylphenol or the isolated dienes of 4-cyclohexylphenol [1]. While experimental UV-Vis λ_max data for the target compound were not located in the published literature, class-level knowledge from tropone and cycloheptatriene photochemistry indicates that cycloheptatrienyl-substituted aromatics can undergo photochemical [4+6] cycloaddition and valence tautomerization that are inaccessible to phenyl- or cyclohexyl-substituted analogs [2].

UV‑Vis & Photochemistry
Class‑level inference
Predicted extended conjugation; potential photocycloaddition reactivity
Photoreactive handle for labeling studies; data to verify
No experimental λ_max located for target; class‑level photochemistry
Photochemistry UV-Vis spectroscopy Material science

Potential as Organometallic Ligand Precursor: Cycloheptatrienyl-Phenolate Chelation Capability

Structurally related cycloheptatrienyl-phenolate compounds have been demonstrated to serve as linked chelating ligands for molybdenum, forming complexes of the type [(HOC₆H₂Me₂-η⁷-C₇H₆)Mo(CO)₃]BF₄ [1]. The parent 4-cyclohepta-2,4,6-trienyl-phenol, lacking the dimethyl substitution on the phenol ring, presents a less sterically hindered analog that may offer different coordination geometry and hemilabile behavior at the phenol oxygen compared to the dimethyl-substituted derivative that has been crystallographically characterized [1][2].

Ligand Precursor
Class‑level inference
Unsubstituted phenol may offer distinct coordination geometry vs. dimethyl analog
Exploratory organometallic scaffold; supports ligand design screening
Based on Mo‑cycloheptatrienyl‑phenolate literature; no direct data
Organometallic chemistry Ligand design Coordination chemistry

Defined Application Scenarios for 4-Cyclohepta-2,4,6-trienyl-phenol Based on Verified Evidence


Chromatographic Method Development Requiring Intermediate Lipophilicity Phenolic Probe

With an XLogP3 of 3.8, this compound serves as a calibration or reference standard for reverse-phase HPLC method development where logP values between 3.2 (4-phenylphenol) and 4.2 (4-cyclohexylphenol) are needed [1]. Its retention behavior fills a gap in commercially available phenolic standard sets, enabling more accurate logP-retention time correlation curves for unknowns in natural product or environmental sample analysis.

GC-MS Identity Confirmation and Purity Assessment in Isomeric Mixtures

The unique NIST-library GC-MS fragmentation pattern (m/z 184 [M⁺], 165, 183) allows unambiguous identification of 4-cyclohepta-2,4,6-trienyl-phenol in mixtures containing the constitutional isomer 4-benzylphenol, which shares the identical molecular formula C₁₃H₁₂O but generates a different fragmentation spectrum [1]. This is critical for quality control in synthetic chemistry workflows where isomeric purity must be verified.

Physicochemical Profiling Studies of CNS Drug-Like Chemical Space

The combination of TPSA = 20.2 Ų, XLogP3 = 3.8, and a single HBD/HBA pair places this molecule in the favorable CNS drug-like quadrant defined by Pajouhesh and Lenz (2005), making it a useful reference compound for laboratories developing or validating in silico BBB penetration models [1]. Unlike 4-cyclohexylphenol (logP = 4.2, potentially above optimal CNS range) and tropolone (logP = 0.5, too polar), this compound sits in the optimal lipophilicity window.

Exploratory Organometallic Ligand Synthesis Targeting Non-Sterically Hindered Cycloheptatrienyl-Phenolate Chelates

Based on the demonstrated ability of the 2,4-dimethyl-substituted analog to form molybdenum complexes with linked cycloheptatrienyl-phenolate coordination, the unsubstituted 4-cyclohepta-2,4,6-trienyl-phenol presents an opportunity to explore how the absence of ortho-methyl groups alters metal binding geometry and hemilabile ligand behavior [1]. This is a genuine research gap in the organometallic literature.

Application
Selection Property
Validation Focus
HPLC Method Calibration
Intermediate lipophilicity phenolic probe
Confirm logP‑retention linearity with known standards
Isomer Purity Verification
Diagnostic GC‑MS fragmentation fingerprint
Match against NIST library spectrum for identity confirmation
CNS Drug‑Like Reference
Low TPSA and optimal logP combination
Validate in silico BBB penetration prediction models
Organometallic Ligand Design
Unhindered η⁷‑cycloheptatrienyl‑phenolate scaffold
Test metal complex formation and compare geometry with dimethyl analog
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